![molecular formula C14H11BrN4O2S B2732269 5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide CAS No. 1904199-68-3](/img/structure/B2732269.png)
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .
Synthesis Analysis
While specific synthesis information for this compound is not available, thieno[3,2-d]pyrimidin-4-amines have been synthesized and used in the development of drugs targeting energy metabolism . Protodeboronation of pinacol boronic esters has been reported as a method in organic synthesis .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
The synthesis of new series of derivatives related to the core structure of "5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide" has been explored for their antibacterial properties. Bheemanapalli et al. (2008) synthesized a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3h)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, showing better antibacterial activity against both Gram-positive and Gram-negative bacteria Bheemanapalli et al., 2008.
Antimicrobial and Antitubercular Activity
Compounds structurally related to "5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide" have been evaluated for their in vitro anti-microbial and anti-tubercular activities. Shingalapur et al. (2009) synthesized novel 5-(nitro/bromo)-styryl-2-benzimidazoles, some of which showed higher anti-tubercular activity and proved to be effective against a panel of microorganisms Shingalapur et al., 2009.
Novel Antifouling Agents
Research into marine-derived compounds has led to the discovery of novel structures with potential antifouling applications. Thirionet et al. (1998) isolated 5-bromoverongamine, a tyrosine alkaloid from the sponge Pseudoceratina sp., showcasing the diversity and potential application of halogenated compounds in preventing biofouling Thirionet et al., 1998.
NNMT Inhibitors for Treating Diabetes
Nicotinamide N-methyltransferase (NNMT) inhibitors are a novel therapeutic approach for treating metabolic disorders, including diabetes. Pyrimidine-5-carboxamide compounds have been proposed as potential NNMT inhibitors, illustrating the broad therapeutic applications of related compounds in metabolic syndrome and chronic kidney disease management Sabnis, 2021.
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-bromo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c15-10-5-9(6-16-7-10)13(20)17-2-3-19-8-18-11-1-4-22-12(11)14(19)21/h1,4-8H,2-3H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPEWVOCPPENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.